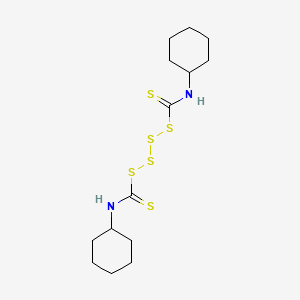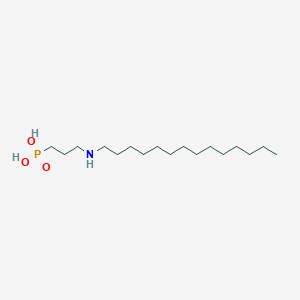
3-(Tetradecylamino)propylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetradecylamino)propylphosphonic acid is a chemical compound with the molecular formula C17H38NO3P It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a propylphosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradecylamino)propylphosphonic acid can be achieved through several methodologies. One common approach involves the use of propylphosphonic acid cyclic anhydride as a coupling reagent. This method is known for its simplicity, reproducibility, and high yields. The reaction typically involves the coupling of tetradecylamine with propylphosphonic acid cyclic anhydride under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tetradecylamino)propylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-(Tetradecylamino)propylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: The compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Tetradecylamino)propylphosphonic acid involves its interaction with specific molecular targets. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane properties and functions. The phosphonic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylphosphonic acid: A simpler analog with a shorter alkyl chain.
N-alkylphosphonic acids: Compounds with varying alkyl chain lengths and similar functional groups.
Uniqueness
3-(Tetradecylamino)propylphosphonic acid is unique due to its long tetradecyl chain, which imparts distinct amphiphilic properties. This structural feature enhances its ability to interact with lipid membranes and makes it suitable for applications requiring membrane integration and modification.
Eigenschaften
CAS-Nummer |
725724-60-7 |
|---|---|
Molekularformel |
C17H38NO3P |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
3-(tetradecylamino)propylphosphonic acid |
InChI |
InChI=1S/C17H38NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17-22(19,20)21/h18H,2-17H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
ROTPOJPBVJTWLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


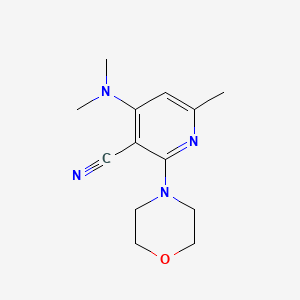

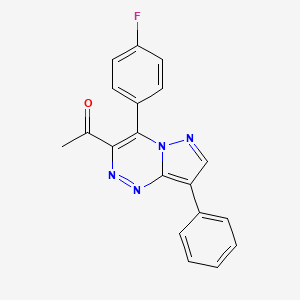
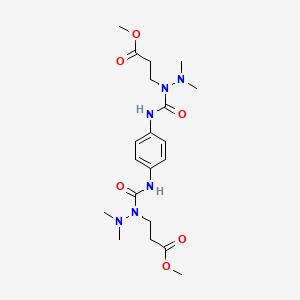
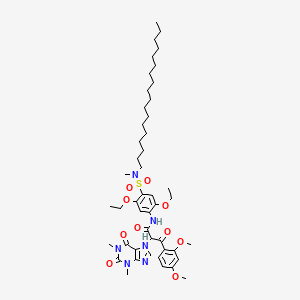
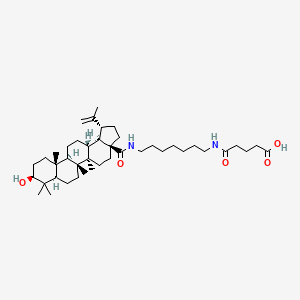
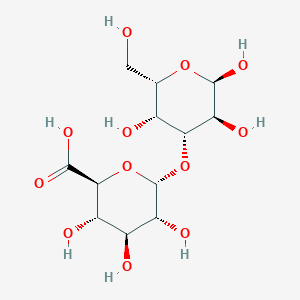
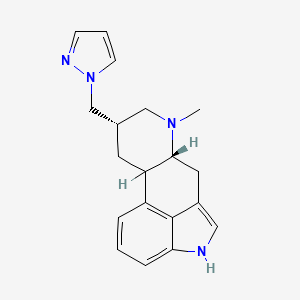

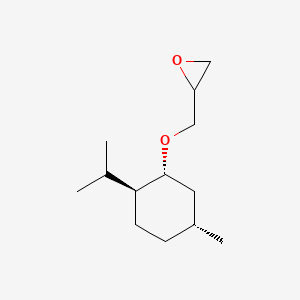

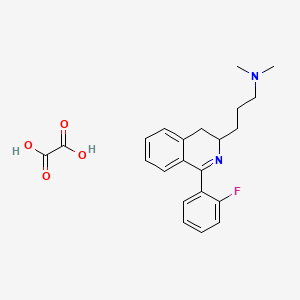
![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)
